methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate
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Overview
Description
“Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” is a potent cell cycle inhibitor isolated from Pseudomonas sp. No.2663. It exhibits potent antitumor activities against tumor cell lines via binding to the spliceosome and modulating pre-mRNA splicing .
Molecular Structure Analysis
The molecular structure of a compound like “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” would be determined by its atomic composition and the arrangement of these atoms. Unfortunately, specific details about its molecular structure were not found in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details about the physical and chemical properties of “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” were not found in the search results .Scientific Research Applications
Synthesis of Optically Active Cyclopentane Fused Carbocyclic and Oxacyclic Medium-Sized Rings
This compound serves as a key intermediate in the synthesis of optically active cyclopentane fused carbocyclic and oxacyclic medium-sized rings . These structures are significant due to their presence in a variety of biologically important natural products. The process involves competition between Grubbs-II catalyzed ring closing metathesis (RCM) and ring closing carbonyl-olefin metathesis (RCCOM), highlighting the compound’s versatility in synthetic organic chemistry.
Intermediate for Analgesic Drug Synthesis
“Methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” is used as an intermediate in the synthesis of analgesic drugs . It plays a crucial role in the production of compounds like tapentadol, which are important for pain management therapies. The improved process for its preparation underscores its importance in pharmaceutical manufacturing.
Construction of Indoles in Alkaloids
The compound is utilized in the construction of indole derivatives, which are prevalent moieties in selected alkaloids . Indoles are significant in cell biology and have applications in treating cancer cells, microbes, and various disorders. The synthesis of indole derivatives highlights the compound’s role in medicinal chemistry.
Zeolitic Imidazolate Frameworks (ZIFs)
In materials science, “methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate” contributes to the synthesis of Zeolitic Imidazolate Frameworks (ZIFs) . ZIFs have applications in gas separation, storage, and catalysis due to their robust porosity and chemical stability. The compound’s involvement in creating ZIFs demonstrates its utility in developing advanced materials.
Biological Potential in Pharmacology
Lastly, derivatives of this compound exhibit diverse biological activities . They are investigated for their pharmacological potential, including anti-inflammatory, anti-cancer, and antimicrobial properties. This application is particularly important for the development of new therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-35-27(34)23(30-26(33)21-15-9-4-10-16-21)17-22(29-25(32)20-13-7-3-8-14-20)18-28-24(31)19-11-5-2-6-12-19/h2-16,18,23H,17H2,1H3,(H,28,31)(H,29,32)(H,30,33)/b22-18-/t23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACGMMSOMRBWNU-NMFWXREBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=CNC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C/C(=C/NC(=O)C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (Z,2S)-2,4,5-tribenzamidopent-4-enoate |
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